1-Methyl-1H-benzo[d]imidazole-6-carbonitrile
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Overview
Description
1-Methyl-1H-benzo[d]imidazole-6-carbonitrile is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences. The presence of a nitrile group at the 6-position and a methyl group at the 1-position of the benzimidazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-benzo[d]imidazole-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with a suitable nitrile compound in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-benzo[d]imidazole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile group under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
1-Methyl-1H-benzo[d]imidazole-6-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-1H-benzo[d]imidazole-6-carbonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound can bind to enzymes or receptors, disrupting their normal function and leading to the desired biological effect .
Comparison with Similar Compounds
1-Methyl-1H-benzimidazole: Similar in structure but lacks the nitrile group, which affects its chemical reactivity and biological activity.
2-Methyl-1H-benzo[d]imidazole-6-carbonitrile: Similar but with a different substitution pattern, leading to variations in its properties.
Uniqueness: 1-Methyl-1H-benzo[d]imidazole-6-carbonitrile is unique due to the presence of both a nitrile group and a methyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and makes it a versatile compound in various applications .
Properties
Molecular Formula |
C9H7N3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-methylbenzimidazole-5-carbonitrile |
InChI |
InChI=1S/C9H7N3/c1-12-6-11-8-3-2-7(5-10)4-9(8)12/h2-4,6H,1H3 |
InChI Key |
MAEWJJRVTVNHBC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=C(C=C2)C#N |
Origin of Product |
United States |
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